8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-12-24-15-16(20-18(24)22(13)10-11-25)21(2)19(27)23(17(15)26)9-8-14-6-4-3-5-7-14/h3-7,12,25H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNAEHNJWCHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine, which has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to be linked to its structural features that allow it to interact with various enzymes and proteins. The imidazo[2,1-f]purine scaffold is known for its ability to modulate biological pathways through:
- Enzyme Inhibition : Potential inhibition of kinases or phosphatases involved in signaling pathways.
- Gene Expression Modulation : Influencing transcription factors that regulate gene expression.
- Cell Signaling Pathway Interference : Altering pathways such as MAPK or PI3K/Akt that are crucial for cell survival and proliferation.
Cellular Effects
Research indicates that compounds with similar structures can affect cellular functions including:
- Cell Proliferation : Inhibition or stimulation of cell growth depending on the specific cellular context.
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
- Inflammatory Response Modulation : Potential anti-inflammatory effects observed in related compounds.
Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of imidazo[2,1-f]purine derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 nM to 100 nM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of related compounds. It was found that these compounds inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Table of Biological Activities
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound remains largely uncharacterized. However, based on related compounds:
- Absorption : Likely absorbed through gastrointestinal tract due to its lipophilic nature.
- Distribution : Expected to distribute widely due to low molecular weight and moderate polarity.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Some key areas of interest include:
- Antitumor Activity : Studies have shown that derivatives of imidazo[2,1-f]purine compounds exhibit cytotoxic effects on cancer cell lines. This suggests potential applications in cancer therapy .
- Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cAMP and cGMP, potentially benefiting conditions like heart failure and depression .
Neuroscience
Research indicates that compounds similar to 8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may influence neurotransmitter signaling pathways. This could have implications for treating neurological disorders such as schizophrenia and depression .
Biochemical Studies
The compound's structure allows it to be used as a biochemical probe in studies involving enzyme kinetics and receptor binding assays. Its ability to mimic natural substrates makes it valuable in understanding enzyme mechanisms and drug interactions .
Case Study 1: Antitumor Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-f]purines and tested their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the compound's structure enhanced its potency against breast cancer cells .
Case Study 2: PDE Inhibition
A research group focused on the development of selective PDE inhibitors based on the imidazo[2,1-f]purine scaffold. Their findings suggested that these compounds could effectively increase intracellular cAMP levels, providing a novel approach to treating cardiovascular diseases .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Substituent Effects on Receptor Binding
- 3-Position: Phenethyl (Target Compound): The aromatic group may enhance binding to serotonin receptors (e.g., 5-HT1A) via π-π stacking, similar to piperazinylalkyl chains in AZ-853/861 . Piperazinylalkyl (3i, AZ-853/861): Fluorinated arylpiperazines improve 5-HT1A selectivity and metabolic stability due to electron-withdrawing effects . Butyl (CB11): Aliphatic chains shift activity to non-CNS targets (e.g., PPARγ in cancer) .
- Arylpiperazines (AZ-853/861): Enhance 5-HT1A affinity but may increase cardiovascular side effects (e.g., orthostatic hypotension) .
Research Findings and Clinical Implications
- Antidepressant Potential: Fluorophenylpiperazinyl derivatives (e.g., 3i, AZ-853) show efficacy in forced swim tests (FST) at low doses (2.5–5 mg/kg), suggesting the target compound’s phenethyl group may require optimization for similar potency .
- Oncology Applications: CB11’s aminophenyl substitution highlights the structural flexibility of imidazo[2,1-f]purines for divergent therapeutic targets .
- Safety: The target compound’s lack of piperazine moieties may mitigate α1-adrenolytic effects (e.g., hypotension in AZ-853) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
